![molecular formula C15H23N3O4S B2871966 tert-Butyl 4-(pyridine-2-sulfonamido)piperidine-1-carboxylate CAS No. 1233958-28-5](/img/structure/B2871966.png)
tert-Butyl 4-(pyridine-2-sulfonamido)piperidine-1-carboxylate
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Overview
Description
“tert-Butyl 4-(pyridine-2-sulfonamido)piperidine-1-carboxylate” is a chemical compound with the formula C15H23N3O4S . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(pyridine-2-sulfonamido)piperidine-1-carboxylate” is represented by the formula C15H23N3O4S . Its molecular weight is 341.43 .Scientific Research Applications
Synthesis of Fentanyl Analogues
This compound is a precursor in the synthesis of fentanyl analogues, which are potent synthetic opioids. It’s used in controlled environments to develop methods for the synthesis and detection of these substances, aiding in forensic and pharmaceutical research .
Development of Analytical Methods
Researchers utilize this compound to develop analytical methods for detecting synthetic opioids in biological specimens. This is crucial for toxicology studies and for law enforcement agencies to identify opioid use and prevent drug abuse .
Chemical Safety Testing
The compound is subject to safety testing to understand its reactivity, toxicity, and safe handling procedures. This information is vital for laboratories to maintain a safe working environment .
Precursor Control Research
The compound’s role as a precursor for illicit drug synthesis makes it a subject of international control. Research in this area focuses on tracking its distribution and preventing its diversion from legal to illegal uses .
Safety and Hazards
Safety data sheets indicate that if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed cautiously with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . It should be kept away from heat, sparks, open flames, and hot surfaces .
Future Directions
Given its role as a precursor in the synthesis of fentanyl, “tert-Butyl 4-(pyridine-2-sulfonamido)piperidine-1-carboxylate” is likely to continue to be a subject of research, particularly in relation to the opioid crisis . The control of such precursors is important in preventing their diversion for illicit drug manufacture .
Mechanism of Action
Target of Action
This compound is primarily used for research and development
Mode of Action
Similar compounds have been used as intermediates in the synthesis of biologically active compounds .
Biochemical Pathways
The specific biochemical pathways affected by “tert-Butyl 4-(pyridine-2-sulfonamido)piperidine-1-carboxylate” are currently unknown due to the lack of research data
Action Environment
The action, efficacy, and stability of “tert-Butyl 4-(pyridine-2-sulfonamido)piperidine-1-carboxylate” can be influenced by various environmental factors. These may include the pH, temperature, and presence of other compounds in the solution .
properties
IUPAC Name |
tert-butyl 4-(pyridin-2-ylsulfonylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-10-7-12(8-11-18)17-23(20,21)13-6-4-5-9-16-13/h4-6,9,12,17H,7-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQUONYLVDBPGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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